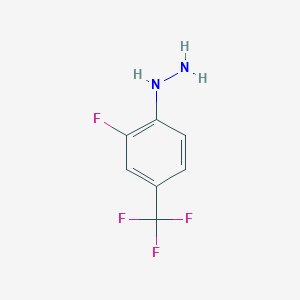

2-Fluoro-4-(trifluoromethyl)phenylhydrazine

Description

Historical Development and Discovery

The synthesis of 2-fluoro-4-(trifluoromethyl)phenylhydrazine emerged as part of broader efforts to develop fluorinated aromatic hydrazines for pharmaceutical and materials science applications. Its discovery is tied to advancements in nitroarene reduction techniques, particularly the use of hydrazine hydrate to convert 2-fluoro-4-(trifluoromethyl)nitrobenzene into the corresponding hydrazine derivative. Early synthetic routes employed iron powder or tin chloride as reducing agents, but modern protocols favor catalytic hydrogenation for improved yield and purity. The compound’s first reported synthesis dates to the early 2000s, with its CAS registry number (912761-86-5) formalizing its identity as a distinct chemical entity.

The development of this compound reflects a growing interest in polyfluorinated aromatic systems during the late 20th century, driven by the unique electronic properties imparted by fluorine substituents. Its hydrochloride salt (CAS 1030313-53-1) later gained prominence due to enhanced stability in synthetic applications. Innovations in cross-coupling methodologies, such as palladium-catalyzed reactions, further expanded its utility as a building block for complex molecules.

Position in Organofluorine Chemistry

This compound occupies a critical niche in organofluorine chemistry due to its dual substitution pattern: a fluorine atom at the ortho-position and a trifluoromethyl group at the para-position. This arrangement creates a synergistic electronic effect, where the electron-withdrawing trifluoromethyl group enhances the polarization of the C–F bond (bond energy ~480 kJ/mol). Such characteristics make it a valuable substrate for studying fluorine’s role in modulating aromatic reactivity.

Key Structural and Electronic Features:

- Steric Profile : The van der Waals radius of fluorine (1.47 Å) and trifluoromethyl groups minimizes steric hindrance, enabling efficient packing in crystalline materials.

- Dipole Moments : The compound’s dipole moment (≈1.41 D) arises from the electronegativity disparity between fluorine (3.98) and carbon (2.55).

- Meta-Directing Effects : The trifluoromethyl group directs electrophilic substitution to the meta-position, enabling regioselective functionalization.

This compound exemplifies the broader trend of using fluorinated aromatics to improve metabolic stability in drug candidates, as seen in pharmaceuticals like Ciprofloxacin and Atorvastatin. Its trifluoromethyl group also aligns with materials science applications, where such moieties enhance thermal stability in polymers.

Fundamental Research Importance

This compound serves as a versatile intermediate in multiple research domains:

Pharmaceutical Development

The compound’s hydrazine group facilitates the synthesis of heterocycles, such as indoles and pyrazoles, which are prevalent in drug discovery. For example, it has been used to develop kinase inhibitors by participating in cyclocondensation reactions with diketones. The trifluoromethyl group augments binding affinity to hydrophobic protein pockets, a strategy employed in anticancer agent design.

Agricultural Chemistry

In agrochemical research, this hydrazine derivative acts as a precursor to herbicides targeting acetolactate synthase (ALS). Fluorination at the ortho-position reduces soil persistence, addressing environmental concerns associated with earlier herbicides.

Materials Science

The compound’s thermal stability (decomposition temperature >200°C) and low polarizability make it suitable for high-performance polymers. It has been incorporated into fluorinated polyimides for gas separation membranes, leveraging the trifluoromethyl group’s ability to disrupt polymer chain packing.

Comparative Analysis of Related Compounds

The table below highlights structural analogs and their distinct properties:

This compound’s unique attributes have also spurred methodological innovations, such as ligand-free coupling reactions in aqueous media, which reduce reliance on toxic solvents.

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRTHHRMRUDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379229 | |

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-86-5 | |

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 2-Fluoro-4-(trifluoromethyl)nitrobenzene with Hydrazine Hydrate

The most common and direct synthetic route to 2-Fluoro-4-(trifluoromethyl)phenylhydrazine involves the reduction of 2-fluoro-4-(trifluoromethyl)nitrobenzene using hydrazine hydrate as the reducing agent. This reaction typically proceeds under reflux conditions in alcoholic solvents such as ethanol or methanol.

-

$$

\text{2-Fluoro-4-(trifluoromethyl)nitrobenzene} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{\text{EtOH or MeOH}} \text{this compound}

$$ -

- Solvent: Ethanol or methanol

- Temperature: Reflux (~78 °C for ethanol)

- Reaction time: Several hours (typically 4–12 h)

- Molar ratio: Excess hydrazine hydrate to ensure complete reduction

Mechanism:

The nitro group is reduced to the hydrazine moiety via intermediate formation of nitroso and hydroxylamine species, facilitated by hydrazine acting both as a reducing agent and nucleophile.Yields and Purity:

This method generally affords good yields with high purity, especially when followed by crystallization or chromatographic purification.Industrial Scale:

On an industrial scale, the reaction is performed in large reactors with controlled temperature and stirring. Parameters such as hydrazine concentration, solvent volume, and reaction time are optimized to maximize yield and minimize by-products.

Alternative Reduction Methods and Reagents

While hydrazine hydrate is the preferred reagent, other reducing agents have been explored in related phenylhydrazine syntheses, which may be applicable or adaptable to this compound:

| Reducing Agent | Effectiveness | Notes |

|---|---|---|

| Tin(II) chloride (SnCl₂) | High yield in related systems | Effective for diazonium salt reduction to hydrazines |

| Zinc (Zn) | Moderate yield | Less selective, may require acidic conditions |

| Sodium thiosulfate (Na₂S₂O₃) | Lower yield | Less commonly used |

These alternatives are more commonly reported in the synthesis of related phenylhydrazines but may be considered depending on availability and scale.

Diazotization and Reduction Route (Indirect Synthesis)

Another approach involves the diazotization of 2-fluoro-4-(trifluoromethyl)aniline followed by reduction to the hydrazine derivative:

- Step 1: Diazotization of the aniline with sodium nitrite (NaNO₂) in acidic medium at low temperature to form the diazonium salt.

- Step 2: Reduction of the diazonium salt to the hydrazine using a suitable reducing agent such as SnCl₂.

This method is more complex and less commonly used for this specific compound but is well-documented for phenylhydrazine derivatives in general.

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct reduction | 2-Fluoro-4-(trifluoromethyl)nitrobenzene | Hydrazine hydrate | Reflux in EtOH or MeOH | High | Most common, scalable |

| Diazotization-reduction | 2-Fluoro-4-(trifluoromethyl)aniline | NaNO₂, HCl; then SnCl₂ | 0–5 °C for diazotization; reflux for reduction | Moderate to high | More steps, less direct |

| Alternative reductions | Nitrobenzene derivative | SnCl₂, Zn, Na₂S₂O₃ | Varies | Variable | Less common, reagent-dependent |

- The choice of solvent and temperature critically affects the reaction rate and product purity. Alcoholic solvents facilitate solubility and reaction kinetics.

- Excess hydrazine hydrate ensures complete reduction but requires careful handling due to toxicity and reactivity.

- Purification typically involves crystallization or flash chromatography to remove unreacted starting materials and side products.

- Industrial processes optimize parameters such as hydrazine equivalents, reaction time, and temperature to balance yield and cost-efficiency.

- The presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring influences the reduction potential and reaction kinetics, often requiring slightly modified conditions compared to unsubstituted phenylhydrazines.

The preparation of this compound is predominantly achieved via the reduction of 2-fluoro-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate under reflux in alcoholic solvents. This method is well-established, efficient, and amenable to scale-up for industrial production. Alternative methods such as diazotization followed by reduction exist but are less commonly employed for this specific compound. Optimization of reaction conditions and purification steps ensures high yield and purity, making this compound accessible for further synthetic applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Materials Science: The compound is utilized in the functionalization of graphene oxide, enhancing its properties for use in electronic devices.

Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Agrochemicals: The compound is used in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine involves its ability to participate in various chemical reactions due to the presence of the hydrazine group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in the functionalization of graphene oxide, the compound acts as a reductant, introducing fluorine atoms into the graphene structure and enhancing its electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues include:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluorine substituents increase the electron deficiency of the aromatic ring, enhancing reactivity in nucleophilic addition and cyclocondensation reactions. For example, this compound reacts efficiently with carbonyl groups to form hydrazones, a property exploited in lignin oligomer analysis .

- Positional Isomerism: The 2-fluoro substituent in the target compound introduces steric hindrance and ortho-directing effects, differentiating its reactivity from para-substituted analogues like 4-(trifluoromethyl)phenylhydrazine .

- Lipophilicity: The trifluoromethyl group significantly increases logP values compared to non-fluorinated phenylhydrazines, improving membrane permeability in bioactive molecules .

Physicochemical Properties

Biological Activity

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a phenylhydrazine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biochemical interactions, and findings from various studies, supported by data tables and case studies.

Target Interactions

This compound interacts with various biological targets, including enzymes and proteins, influencing multiple biochemical pathways. The presence of fluorine atoms enhances its binding affinity, making it a potent reductant in biochemical reactions. Specifically, it has been shown to act as a reductant in the functionalization of graphene oxide, impacting cellular processes such as oxidative stress responses and metabolic activities.

Biochemical Pathways

this compound participates in several metabolic pathways. Its reactivity is attributed to the trifluoromethyl group, which facilitates interactions with enzymes that regulate metabolic flux. For instance, it has been utilized in synthesizing biologically active compounds such as 2-iodo-9-trifluoromethyl-paullone.

Cellular Effects

The compound's influence extends to cellular functions, where it affects signaling pathways and gene expression. Studies indicate that at lower doses, it modulates enzyme activity without significant toxicity; however, higher doses may lead to adverse effects like respiratory irritation.

Case Studies

-

Antifungal Activity

In research evaluating aromatic acylhydrazones, derivatives similar to this compound were found to inhibit fungal growth effectively. For example, certain derivatives exhibited better antifungal activity than established drugs like fluconazole and voriconazole in murine models infected with Cryptococcus neoformans . -

Antibacterial Properties

A study on fluorinated aldimines demonstrated that compounds with similar substitutions showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to ampicillin. This suggests that the structural features of this compound may confer similar benefits .

Table 1: Summary of Biological Activities

Molecular Mechanism

At the molecular level, the compound’s fluorinated groups enhance its interactions with biomolecules through hydrogen and halogen bonding. This specificity contributes to its biological activity, particularly in inhibiting enzymes such as cholinesterases and cyclooxygenases .

Dosage Effects

Research indicates that dosage significantly influences the biological effects of this compound. Lower concentrations can modulate enzyme activities beneficially, while higher concentrations may lead to toxicity or adverse effects.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-4-(trifluoromethyl)phenylhydrazine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or diazotization reactions. For example, halogenated precursors like 2-fluoro-4-(trifluoromethyl)aniline may react with hydrazine under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions like oxidation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine.

- Catalysts : Transition metals (e.g., Cu²⁺) can initiate reactions but require chelators like EDTA to suppress unwanted radical pathways .

Post-synthesis, purification via column chromatography or recrystallization is critical. Analytical validation using NMR (¹H/¹³C/¹⁹F) and HRMS ensures structural fidelity .

Q. How do structural features (fluoro/trifluoromethyl groups) influence the compound’s reactivity in organic transformations?

Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitutions to specific positions. For example:

- Nucleophilic reactions : The hydrazine moiety reacts with carbonyl groups (e.g., ketones) to form hydrazones, useful in heterocycle synthesis.

- Oxidation : Fluorine substituents stabilize intermediates like diazonium ions, altering oxidation pathways compared to non-fluorinated analogs. Monitoring via UV-Vis (e.g., absorbance at 280 nm for diazonium intermediates) helps track reaction progress .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm).

- Mass Spectrometry : HRMS identifies molecular ions and fragmentation patterns, distinguishing regioisomers.

- X-ray Crystallography : Resolves crystal packing effects of fluorine atoms, which influence solubility and stability .

Advanced Research Questions

Q. What mechanistic insights explain the autocatalytic oxidation behavior of phenylhydrazine derivatives like this compound?

Methodological Answer: Oxidation involves radical intermediates (e.g., phenylhydrazyl radicals) and chain-propagating species like superoxide (O₂⁻). Key steps:

Initiation : Metal ions (e.g., Cu²⁺) or oxyhemoglobin generate radicals.

Propagation : O₂⁻ reacts with phenylhydrazine, producing diazonium ions and H₂O₂.

Autocatalysis : Accumulated H₂O₂ accelerates further oxidation.

Superoxide dismutase (SOD) inhibits the reaction by scavenging O₂⁻, extending lag phases. Kinetic studies using oxygen electrodes or stopped-flow spectrometry quantify these effects .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-dependent studies : Screen derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify therapeutic windows.

- Target specificity assays : Use enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to distinguish direct antimicrobial action from general cytotoxicity.

- Metabolic stability : Evaluate compound degradation in serum (via LC-MS) to rule out false positives from decomposition products .

Q. What strategies optimize regioselectivity in synthesizing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to position substituents selectively.

- Protecting groups : Temporarily block reactive sites (e.g., hydrazine with Boc groups) during multi-step syntheses.

- Computational modeling : DFT calculations predict electron density maps to guide substitution patterns .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH-dependent degradation : Conduct accelerated stability studies (25–40°C, pH 3–10) with HPLC monitoring. Acidic conditions often hydrolyze hydrazines to amines.

- Light sensitivity : Store derivatives in amber vials; UV-Vis spectroscopy detects photooxidation products (e.g., azobenzene derivatives) .

Q. What role do fluorine substituents play in enhancing bioactivity or material properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.